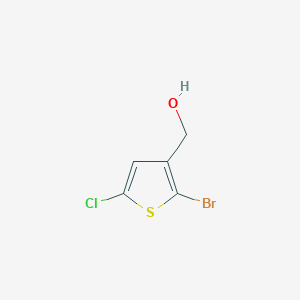
(2-bromo-5-chlorothiophen-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-5-chlorothiophen-3-yl)methanol is an organic compound that belongs to the class of thienyl alcohols. It is characterized by the presence of a bromine atom at the second position, a chlorine atom at the fifth position, and a hydroxymethyl group at the third position of the thiophene ring. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-thienylmethanol using bromine in the presence of a suitable solvent, followed by chlorination using a chlorinating agent such as thionyl chloride .
Industrial Production Methods
Industrial production of (2-bromo-5-chlorothiophen-3-yl)methanol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-bromo-5-chlorothiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated thiophene derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-bromo-5-chloro-3-thiophenecarboxylic acid.
Reduction: Formation of 3-thienylmethanol.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-bromo-5-chlorothiophen-3-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of organic semiconductors and materials for electronic applications.
Mecanismo De Acción
The mechanism of action of (2-bromo-5-chlorothiophen-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of bromine and chlorine atoms, facilitating nucleophilic substitution reactions. Additionally, the hydroxymethyl group can undergo oxidation-reduction reactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (2-Bromo-5-chloro-3-thienyl)acetic acid
- (2-Bromo-5-chloro-3-thienyl)amine
- (2-Bromo-5-chloro-3-thienyl)ethanol
Uniqueness
(2-bromo-5-chlorothiophen-3-yl)methanol is unique due to the presence of both bromine and chlorine atoms on the thiophene ring, which enhances its reactivity and potential for diverse chemical transformations. The hydroxymethyl group also provides additional functionalization possibilities, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C5H4BrClOS |
|---|---|
Peso molecular |
227.51 g/mol |
Nombre IUPAC |
(2-bromo-5-chlorothiophen-3-yl)methanol |
InChI |
InChI=1S/C5H4BrClOS/c6-5-3(2-8)1-4(7)9-5/h1,8H,2H2 |
Clave InChI |
MGTAKNBKDAXNON-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1CO)Br)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

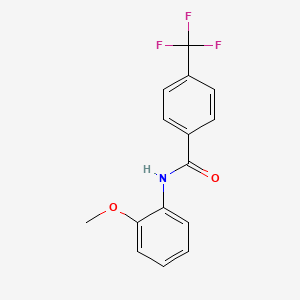
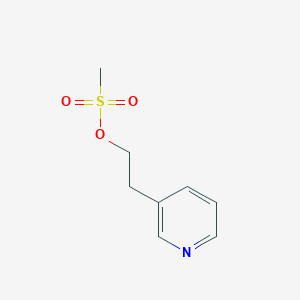
![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)


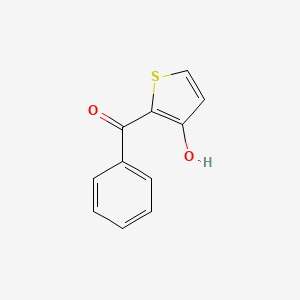
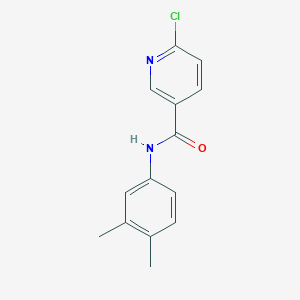
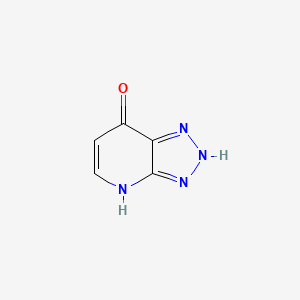
![3-[bis(2-chloroethyl)amino]-4-methoxybenzoic acid](/img/structure/B8751738.png)
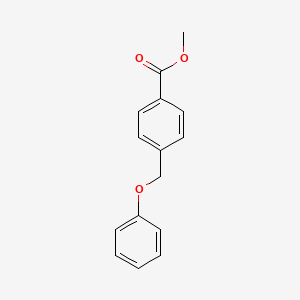
![1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-[tris(1-methylethyl)silyl]-](/img/structure/B8751757.png)
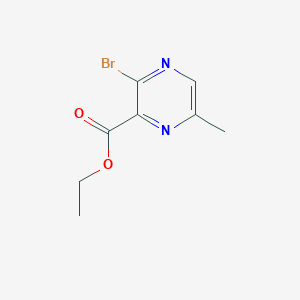
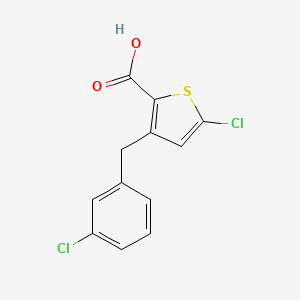
![Thieno[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B8751776.png)
